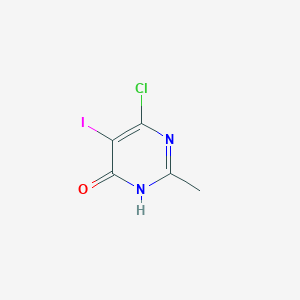

6-Chloro-5-iodo-2-methylpyrimidin-4-ol

描述

Significance of Pyrimidine (B1678525) Derivatives in Chemical Synthesis and Biological Inquiry

The pyrimidine nucleus is a fundamental heterocyclic scaffold that is integral to life itself, forming the core structure of the nucleobases uracil, thymine, and cytosine found in DNA and RNA. nih.govjuniperpublishers.com This biological prevalence has made pyrimidine derivatives a subject of intense scientific investigation, revealing their vast potential in both chemical synthesis and biological applications. ignited.inorientjchem.org In medicinal chemistry, the pyrimidine ring is considered a "privileged scaffold" because its structure can be readily modified to interact with a wide array of biological targets. nih.gov

The synthetic versatility of pyrimidines allows chemists to create large libraries of derivatives with diverse pharmacological profiles. These compounds have been successfully developed into drugs with a wide range of activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents. nih.govorientjchem.orgijpsr.com The ability to introduce various substituents at different positions on the pyrimidine ring profoundly influences the molecule's biological activity, a principle that forms the basis of modern drug design. nih.gov

Contextualizing 6-Chloro-5-iodo-2-methylpyrimidin-4-ol within Halogenated Heterocycle Chemistry

This compound is a polysubstituted pyrimidine that embodies the strategic use of halogens in organic chemistry. researchgate.net Halogenated heterocycles are crucial building blocks in synthesis, primarily because halogen atoms can serve as versatile functional handles for constructing more complex molecules. exlibrisgroup.com The introduction of halogens into a heterocyclic ring, such as pyrimidine, can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netpressbooks.pub

The specific structure of this compound, featuring both a chlorine and an iodine atom, provides distinct and complementary reactivity. The two halogen atoms are not chemically equivalent, which allows for selective, stepwise reactions:

The Chlorine Atom: Positioned at the 6-position, the chlorine atom activates the ring for nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of various nucleophiles, such as amines, alcohols, and thiols, to build molecular complexity. nbinno.com

The Iodine Atom: The iodine atom at the 5-position is an excellent participant in transition-metal-catalyzed cross-coupling reactions. nbinno.com This enables the formation of new carbon-carbon or carbon-heteroatom bonds through powerful methods like Suzuki, Sonogashira, and Heck couplings, providing access to a vast range of derivatives that would be difficult to synthesize otherwise. nbinno.com

This dual reactivity makes this compound a highly valuable intermediate for creating diverse molecular architectures from a single, well-defined starting material.

| Property | Data |

| Chemical Name | This compound |

| Molecular Formula | C₅H₄ClIN₂O |

| Molecular Weight | 286.45 g/mol |

| Synonyms | 6-chloro-5-iodo-2-methylpyrimidin-4(3H)-one |

Research Trajectories and Academic Relevance of Pyrimidinol Structures

Research involving pyrimidinol scaffolds, particularly those bearing halogen substituents, is largely driven by the pursuit of new therapeutic agents. nih.gov The pyrimidine framework is a key component of many protein kinase inhibitors, a class of drugs that has revolutionized cancer treatment. nih.govnih.gov The ability to functionalize scaffolds like this compound allows researchers to systematically explore the structure-activity relationships (SAR) of potential drug candidates, fine-tuning their potency and selectivity for specific kinase targets. mdpi.com

The academic relevance of these structures extends beyond medicinal chemistry. The predictable and versatile reactivity of halogenated pyrimidines makes them ideal substrates for developing and testing new synthetic methodologies. nbinno.com Advances in areas like C-H functionalization and novel cross-coupling reactions often utilize such well-defined heterocyclic platforms. nih.gov Furthermore, the electronic properties conferred by the pyrimidine ring and its substituents make these compounds interesting candidates for applications in materials science, including the development of organic light-emitting diodes (OLEDs) and chemosensors.

| Substituent Position | Type of Reaction | Typical Reagents |

| C6-Cl | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols |

| C5-I | Metal-Catalyzed Cross-Coupling | Boronic acids (Suzuki), Alkynes (Sonogashira), Alkenes (Heck) |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-chloro-5-iodo-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIN2O/c1-2-8-4(6)3(7)5(10)9-2/h1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDORYUWTWQBMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=O)N1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClIN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301261915 | |

| Record name | 6-Chloro-5-iodo-2-methyl-4(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301261915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111079-42-6 | |

| Record name | 6-Chloro-5-iodo-2-methyl-4(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111079-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-5-iodo-2-methyl-4(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301261915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloro 5 Iodo 2 Methylpyrimidin 4 Ol

Historical Development of Synthetic Pathways for Pyrimidinols

The pyrimidinol scaffold is a fundamental unit in a vast array of biologically active compounds. Its synthesis has been a subject of chemical research for over a century, leading to the development of robust and versatile methods.

Classical Approaches to Pyrimidinol Synthesis

The foundational methods for constructing the pyrimidine (B1678525) ring often involve the condensation of a three-carbon component with a compound containing an N-C-N unit, such as an amidine or urea (B33335). Two of the most enduring classical methods are the Pinner synthesis and the Biginelli reaction.

The Pinner Pyrimidine Synthesis involves the condensation of a non-N-substituted amidine with a β-keto ester or a β-diketone, typically under acidic conditions. slideshare.net This reaction proceeds through a series of protonation, nucleophilic attack, and dehydration steps to form the pyrimidine heterocyclic ring. slideshare.net Its versatility allows for the introduction of various substituents on the pyrimidine core based on the choice of the starting dicarbonyl compound and amidine.

The Biginelli Reaction , first reported by Pietro Biginelli in 1891, is a one-pot, three-component cyclocondensation reaction. wikipedia.orgorganic-chemistry.org It classically involves the reaction of an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea under acidic catalysis to produce 3,4-dihydropyrimidin-2(1H)-ones. wikipedia.orgnih.gov While the original products are dihydropyrimidines, the core principles of this multicomponent reaction have been adapted and modified to synthesize a wide range of fully aromatic pyrimidine derivatives. nih.gov The reaction mechanism is understood to proceed through a series of bimolecular reactions, starting with a rate-determining aldol (B89426) condensation or nucleophilic addition of the urea to the aldehyde. wikipedia.org

These classical methods established the fundamental principles of pyrimidine ring formation and remain relevant, often serving as the basis for modern synthetic innovations.

Evolution of Halogenation Techniques in Pyrimidine Chemistry

The introduction of halogen atoms onto the pyrimidine ring is crucial for creating intermediates that can be further diversified, for example, through cross-coupling reactions. rsc.org Halogenation of electron-deficient π-systems like pyrimidines has historically been challenging, often requiring harsh conditions. nih.gov

Early halogenation methods frequently relied on electrophilic aromatic substitution using elemental halogens (e.g., Br₂, Cl₂) with strong Brønsted or Lewis acids at elevated temperatures. nih.gov These conditions lacked regioselectivity and were incompatible with many functional groups. A significant advancement was the use of N-halosuccinimides (NCS, NBS, NIS) as halogenating agents. While offering a milder alternative to elemental halogens, these reactions often still required elevated temperatures and organic solvents. rsc.org

More recent developments have focused on achieving higher regioselectivity and milder reaction conditions. For instance, the halogenation of pyridine (B92270) N-oxides has been shown to be a practical route to access specific halo-substituted pyridines, a strategy adaptable to pyrimidine chemistry. nih.gov A significant leap forward has been the use of hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA), in combination with inexpensive potassium halide salts. rsc.org This approach allows for the regioselective direct C-H halogenation of pyrazolo[1,5-a]pyrimidines under ambient, aqueous conditions, representing an environmentally friendly and efficient methodology. rsc.org Another innovative strategy involves a temporary ring-opening of the heterocycle to form a more reactive intermediate, which can then undergo highly regioselective halogenation before ring-closing, as demonstrated in pyridine systems. chemrxiv.org This evolution from harsh, non-selective methods to mild, highly regioselective, and environmentally benign protocols has greatly expanded the toolkit for synthesizing complex halogenated pyrimidines.

Contemporary Synthetic Routes to 6-Chloro-5-iodo-2-methylpyrimidin-4-ol

The synthesis of a polysubstituted compound like this compound is best approached through a strategic combination of ring formation and subsequent functionalization. Contemporary routes leverage the historical foundations of pyrimidine synthesis while incorporating modern, efficient halogenation and reaction streamlining techniques.

Multi-step Synthesis Strategies

A logical and common approach to synthesizing this compound is a linear, multi-step sequence. This strategy offers control over the introduction of each substituent. A plausible pathway begins with a pre-formed, commercially available pyrimidinol, which is then sequentially halogenated. The most likely precursor for this route is 6-chloro-2-methylpyrimidin-4-ol.

The synthesis would proceed as follows:

Starting Material : The synthesis begins with 6-chloro-2-methylpyrimidin-4-ol. This precursor already contains the required methyl group at the C2 position and the chloro and hydroxyl groups at the C6 and C4 positions, respectively.

Iodination : The next crucial step is the regioselective iodination at the C5 position. The C5 position of the pyrimidinol ring is activated towards electrophilic substitution. This can be achieved using an electrophilic iodine source. N-Iodosuccinimide (NIS) is a common and effective reagent for this transformation, often carried out in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724).

Below is a table summarizing this proposed multi-step synthesis.

| Step | Reactant | Reagents and Conditions | Product | Objective |

|---|---|---|---|---|

| 1 | 6-Chloro-2-methylpyrimidin-4-ol | N-Iodosuccinimide (NIS), Acetonitrile (CH₃CN) or DMF, Heat | This compound | Regioselective iodination at the C5 position. |

This approach provides a clear and controlled pathway to the target molecule, relying on well-established halogenation chemistry.

One-Pot and Convergent Synthesis Methodologies

Modern synthetic chemistry emphasizes efficiency, waste reduction, and speed, leading to the development of one-pot and convergent synthesis strategies. scholarsresearchlibrary.comnumberanalytics.com

Role of Precursors and Starting Materials in Synthesis Efficiency

The synthesis of the pyrimidine core can start from simple, acyclic precursors. These foundational building blocks are generally inexpensive and readily available.

Comparison of Starting Material Strategies

| Strategy | Starting Materials | Advantages | Disadvantages |

|---|---|---|---|

| De Novo Synthesis (Linear) | Acetamidine, a substituted malonic ester | Inexpensive starting materials. High flexibility in initial substituent patterns. | Longer synthetic sequence (ring formation followed by two halogenations). Potential for regioselectivity issues. |

| Functionalization of Pre-formed Ring | 6-Chloro-2-methylpyrimidin-4-ol | Shorter synthetic route. High regioselectivity for the final iodination step. | Higher cost of the starting pyrimidinol compared to acyclic precursors. |

For the synthesis of this compound, starting with a pre-functionalized pyrimidine like 6-chloro-2-methylpyrimidin-4-ol is often more efficient in a laboratory or industrial setting. Although the initial precursor is more complex and costly than acetamidine, it significantly shortens the synthetic sequence and avoids potential issues with regiocontrol during multiple halogenation steps, ultimately leading to a more efficient and reliable process.

Optimization and Scalability of this compound Synthesis

The optimization and scalability of synthetic routes for this compound are critical for transitioning from laboratory-scale discovery to industrial-scale production. While specific process development data for this compound is not extensively published, general principles of chemical process optimization for pyrimidine derivatives are applicable. The primary goals are to enhance reaction yield, improve product purity, reduce costs, and ensure safe and reproducible operations on a larger scale.

Key optimization parameters typically include:

Catalyst Screening: Identifying a more efficient catalyst can significantly improve reaction rates and yields. For related pyrimidine syntheses, various catalysts, including Lewis acids and reusable heterogeneous catalysts, have been explored.

Solvent Selection: The choice of solvent affects reactant solubility, reaction rate, and product isolation. Optimization involves screening a range of solvents to find one that provides the best balance of performance, cost, safety, and environmental impact.

Reaction Conditions: Temperature, pressure, and reaction time are systematically varied to find the optimal conditions that maximize product formation while minimizing byproduct generation. Design of Experiments (DoE) is a powerful statistical tool often employed for this multiparameter optimization.

Work-up and Purification: Scalable purification methods are essential. This may involve shifting from chromatographic techniques, common in labs, to methods like crystallization, distillation, or extraction, which are more amenable to large-scale operations.

For large-scale synthesis, batch or continuous flow processes may be considered. Continuous flow reactors, in particular, offer advantages in terms of safety, consistent product quality, and improved heat and mass transfer, which are key aspects of process intensification.

Process Intensification Techniques (e.g., Microwave-Assisted Synthesis)

Process intensification involves developing innovative equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient chemical processes. For the synthesis of pyrimidine derivatives, microwave-assisted organic synthesis is a prominent example of process intensification. nih.govmdpi.com

Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to a dramatic reduction in reaction times and an increase in product yields compared to conventional heating methods. nih.govnih.gov This technique can accelerate reaction rates by orders of magnitude, turning syntheses that take hours into procedures that are completed in minutes. mdpi.com The advantages stem from the direct coupling of microwave energy with the polar molecules in the reaction mixture, resulting in efficient energy transfer.

The benefits of microwave-assisted synthesis in the context of pyrimidine chemistry are well-documented. For instance, multicomponent reactions to form complex pyrimidine structures have been achieved in good to excellent yields with significantly shortened reaction times under microwave irradiation. mdpi.comjocpr.com This efficiency can reduce energy consumption and plant footprint, key goals for scalability and sustainability.

| Reaction Type | Conditions (Conventional) | Yield (Conventional) | Conditions (Microwave) | Yield (Microwave) | Reference Example |

|---|---|---|---|---|---|

| Three-component cyclocondensation | Reflux, 8-12 hours | Moderate | 120°C, 10-15 minutes | Good to Excellent | Synthesis of Dihydropyrimidinones jocpr.com |

| Aromatic Nucleophilic Substitution | Reflux, 24 hours | 40-60% | 150°C, 30 minutes | 70-90% | Synthesis of 2-anilinopyrimidines rsc.org |

| Multicomponent reaction | Reflux, 6 hours | 75% | Reflux, 10 minutes | 94% | Synthesis of Pyrimido[4,5-b]quinolin-6(7H)-ones nih.gov |

Green Chemistry Principles in Synthesis Design

Green chemistry, or sustainable chemistry, is a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.commdpi.com Applying these principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable manufacturing processes.

Key green chemistry principles applicable to pyrimidine synthesis include:

Waste Prevention: Designing synthetic routes that generate minimal waste. One-pot and multicomponent reactions are particularly effective as they combine several steps without isolating intermediates, reducing solvent use and material loss. mdpi.com

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. Cyclocondensation and cycloaddition reactions, which are common in pyrimidine synthesis, are often high in atom economy.

Use of Safer Solvents and Auxiliaries: Minimizing the use of hazardous solvents by replacing them with greener alternatives like water, ethanol, or ionic liquids, or by conducting reactions under solvent-free conditions. jocpr.commdpi.com

Use of Catalysis: Employing catalytic reagents in small amounts is superior to using stoichiometric reagents. The development of reusable heterogeneous catalysts is a key area of research, as it simplifies product purification and reduces waste. mdpi.com

| Principle | Application in Pyrimidine Synthesis | Benefit |

|---|---|---|

| Waste Prevention | One-pot, multicomponent reactions. | Reduced solvent use, less purification waste. |

| Atom Economy | Utilizing cycloaddition or cyclocondensation pathways. | Higher efficiency, less byproduct formation. |

| Safer Solvents | Using water, ethanol, or solvent-free conditions. jocpr.com | Reduced environmental impact and operational hazards. |

| Energy Efficiency | Microwave-assisted synthesis, reactions at ambient temperature. mdpi.com | Lower energy costs, reduced carbon footprint. |

| Catalysis | Employing reusable solid acid catalysts or organocatalysts. | Reduced waste, easier product separation. |

Stereochemical Considerations in Pyrimidinol Synthesis

For the compound this compound, the primary stereochemical consideration is not related to chirality, as the molecule does not possess any asymmetric centers. Instead, the key phenomenon is tautomerism. nih.gov

Tautomers are constitutional isomers of organic compounds that readily interconvert. libretexts.org this compound exists in a dynamic equilibrium between two tautomeric forms: the aromatic alcohol (enol) form and the non-aromatic amide (keto) form.

Enol Form: 6-Chloro-5-iodo-2-methylpyrimidin-4-ol

Keto Form: 6-Chloro-5-iodo-2-methyl-3H-pyrimidin-4-one

The equilibrium between these two forms is a fundamental characteristic of hydroxypyrimidines. nih.gov While the "-ol" suffix in the compound name specifies the enol form, in reality, the compound will exist as a mixture of both tautomers. The position of the equilibrium is influenced by several factors, including the solvent, temperature, pH, and the physical state (solid vs. solution).

In the solid state, derivatives of pyrimidin-4-one often show a strong preference for the keto tautomer due to favorable intermolecular interactions, such as hydrogen bonding, in the crystal lattice. nih.gov In solution, the ratio of keto to enol form can vary significantly. For example, polar protic solvents may favor one form through hydrogen bonding, while nonpolar solvents might favor the other. This keto-enol tautomerism is a critical aspect of the compound's chemical identity and can influence its reactivity and physical properties. masterorganicchemistry.comlibretexts.org

Chemical Reactivity and Derivatization of 6 Chloro 5 Iodo 2 Methylpyrimidin 4 Ol

Reactivity Profile of the Pyrimidinol Core

The pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic significantly influences its reactivity, making it susceptible to nucleophilic attack while generally being deactivated towards electrophilic substitution. The substituents on the ring—chloro, iodo, methyl, and hydroxyl groups—further modulate this reactivity. The chloro and iodo groups act as electron-withdrawing groups, further decreasing electron density in the ring, while the methyl and hydroxyl groups are electron-donating.

Electrophilic Aromatic Substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. masterorganicchemistry.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com However, the pyrimidine nucleus is considered an electron-poor system, which makes it significantly less reactive towards electrophiles compared to benzene. masterorganicchemistry.com

The presence of the electron-withdrawing chloro group on 6-Chloro-5-iodo-2-methylpyrimidin-4-ol further deactivates the ring against electrophilic attack. While the hydroxyl group at the C4 position is typically an activating group for EAS, its effect is largely overcome by the deactivating influence of the two ring nitrogens and the halogen substituents. Consequently, electrophilic aromatic substitution reactions on the this compound core are generally unfavorable and require harsh conditions or the presence of strongly activating groups, which are absent in this molecule.

The halogenated positions on the pyrimidine ring are prime sites for nucleophilic substitution, a key pathway for the derivatization of this compound. The electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group, in this case, a halide ion.

The molecule possesses two potential sites for this reaction: the chlorine atom at the C6 position and the iodine atom at the C5 position.

C6-Chloro Position : The chlorine atom at C6 is activated towards nucleophilic attack due to its position relative to the ring nitrogens. It serves as a good site for displacement by various nucleophiles.

C5-Iodo Position : The iodine atom at C5 is an excellent leaving group due to the relatively weak carbon-iodine bond and the stability of the iodide ion. This position is particularly useful for transition-metal-catalyzed cross-coupling reactions.

Common nucleophilic substitution reactions for halogenated pyrimidines involve reagents such as amines, alkoxides, and thiolates to yield the corresponding substituted products. rsc.org For instance, treatment with amines would yield amino-pyrimidines, while reaction with sodium methoxide (B1231860) would lead to methoxy-pyrimidines. rsc.org Furthermore, the halogen atoms, particularly iodine, are readily displaced in palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions, allowing for the formation of carbon-carbon bonds. researchgate.net

| Position | Reaction Type | Typical Reagents | Product Class | Reference |

|---|---|---|---|---|

| C6-Cl | SNAr | Ammonia, Primary/Secondary Amines (R-NH2, R2NH) | 6-Aminopyrimidin-4-ols | rsc.org |

| C6-Cl | SNAr | Sodium Alkoxides (NaOR) | 6-Alkoxypyrimidin-4-ols | rsc.org |

| C5-I | Suzuki Cross-Coupling | Arylboronic acids, Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) | 5-Aryl-6-chloro-2-methylpyrimidin-4-ols | researchgate.net |

| C5-I | Sonogashira Cross-Coupling | Terminal alkynes, Pd/Cu catalyst | 5-Alkynyl-6-chloro-2-methylpyrimidin-4-ols |

The hydroxyl group at the C4 position exhibits its own characteristic reactivity. It exists in a tautomeric equilibrium with its keto form, 6-chloro-5-iodo-2-methylpyrimidin-4(3H)-one. This tautomerism can influence the regioselectivity of certain reactions.

The primary reactions involving the hydroxyl group are:

O-Alkylation and O-Acylation : The hydroxyl group can react with alkylating or acylating agents under basic conditions to form ethers and esters, respectively.

Conversion to a Halogen : A common and synthetically useful transformation is the conversion of the C4-hydroxyl group into a chlorine atom. This is typically achieved by treatment with dehydrating chlorinating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This conversion is significant because it transforms a poor leaving group (-OH) into a good leaving group (-Cl), creating an additional reactive site for nucleophilic substitution and expanding the synthetic utility of the scaffold.

Functional Group Interconversions on this compound

Functional group interconversions (FGIs) are a cornerstone of synthetic strategy, allowing for the transformation of one functional group into another. For this compound, the key FGIs revolve around its three primary functional sites: the C4-hydroxyl, C5-iodo, and C6-chloro groups.

Hydroxyl to Chloro : As mentioned, treating the pyrimidinol with phosphorus oxychloride converts the C4-OH group into a C4-Cl group. This FGI is crucial as it yields a 4,6-dichloropyrimidine (B16783) derivative, a highly reactive intermediate where both chloro groups can be selectively displaced by nucleophiles, often under different reaction conditions.

Chloro to Amino/Alkoxy : The C6-chloro group can be converted to an amino or alkoxy group via nucleophilic aromatic substitution with amines or alkoxides, respectively. researchgate.net

Iodo to Aryl/Alkyl : The C5-iodo group is readily converted into various carbon-based substituents (aryl, vinyl, alkynyl groups) through palladium-catalyzed cross-coupling reactions. This is a powerful FGI for introducing molecular complexity.

These interconversions allow chemists to strategically modify the molecule, building complex structures from the relatively simple starting material.

Synthesis of Analogues and Derivatives

The multiple reactive handles on this compound make it an excellent scaffold for the synthesis of a diverse library of analogues and derivatives. The differential reactivity of the C4-OH, C5-I, and C6-Cl positions allows for sequential and regioselective modifications.

For example, the C5-iodo position can be first subjected to a Suzuki coupling to introduce an aryl group. Subsequently, the C6-chloro group can be displaced by an amine. Finally, the C4-hydroxyl group could be alkylated. This stepwise approach provides access to a wide range of trisubstituted pyrimidine derivatives with precise control over the substitution pattern. Such synthetic strategies are frequently employed in medicinal chemistry for the development of new therapeutic agents. nih.govnih.gov

Systematic structural modification is a rational approach to analogue design, often used to explore structure-activity relationships (SAR) in drug discovery. The electronic and geometric properties of the pyrimidine ring can be fine-tuned by the nature of the substituent. nih.gov The this compound scaffold is well-suited for such studies.

Key systematic modifications include:

Varying the substituent at C6 : By replacing the chlorine with a library of different amines or alcohols, one can probe the effect of size, electronics, and hydrogen bonding capability at this position.

Exploring diversity at C5 : Utilizing a range of boronic acids or alkynes in cross-coupling reactions allows for the introduction of diverse aryl, heteroaryl, or alkynyl groups at the C5 position. Studies have shown that the presence and nature of a halogen at similar positions can significantly impact biological activity. nih.gov

Modification of the C4 position : Converting the hydroxyl group to a chloro and then substituting it with various nucleophiles, or by O-alkylation to form a series of ethers, allows for systematic changes at this position as well.

This methodical approach enables a deep understanding of how specific structural features of the pyrimidine derivatives influence their chemical or biological properties.

| Modification Site | Reaction Type | Purpose of Modification | Example Derivative Class | Reference |

|---|---|---|---|---|

| C6-Cl | Nucleophilic Substitution | Probe steric and electronic effects; introduce H-bond donors/acceptors. | 6-Anilino-5-iodopyrimidin-4-ols | rsc.org |

| C5-I | Suzuki Coupling | Introduce aromatic diversity; modulate lipophilicity and stacking interactions. | 6-Chloro-5-(heteroaryl)-pyrimidin-4-ols | researchgate.net |

| C4-OH | O-Alkylation | Block H-bonding; alter solubility and metabolic stability. | 4-Benzyloxy-6-chloro-5-iodopyrimidines | - |

| C4-OH -> C4-Cl | Chlorination (e.g., POCl₃) | Create a new reactive site for further diversification. | 4,6-Dichloro-5-iodopyrimidines | - |

Introduction of Diverse Chemical Moieties

The reactivity of the chloro and iodo substituents on the pyrimidine ring, as well as the hydroxyl group, enables the introduction of a wide array of chemical moieties. The chloro group at the 6-position is susceptible to nucleophilic substitution, allowing for the incorporation of various nucleophiles. While specific examples for this compound are not extensively documented in publicly available literature, the reactivity of similar chloropyrimidines suggests that it can react with S-nucleophiles and amines. For instance, in related 6-chloropyrimidine systems, treatment with sodium thiophenoxide (NaSPh) or sodium ethanethiolate (NaSEt) in a solvent like dimethylformamide (DMF) leads to the displacement of the chlorine atom to form the corresponding thioether derivatives. Similarly, reactions with amines, such as benzylhydrazine, can result in the formation of the corresponding amino-substituted pyrimidines.

The hydroxyl group at the 4-position introduces another point for derivatization. It can be converted into its sodium salt by treatment with a base, which can then be reacted with various electrophiles to yield O-substituted products. This approach has been demonstrated in the synthesis of O-substituted 2-amino-6-methylpyrimidin-4-ols, where the sodium salts were reacted with esters to produce compounds with extended side chains. This strategy could be employed to introduce alkoxy or other functional groups at the 4-position of this compound.

Catalytic Transformations Involving this compound

The halogen substituents of this compound make it an excellent candidate for various transition metal-catalyzed reactions, particularly cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The differential reactivity of the C-I and C-Cl bonds in this compound allows for selective cross-coupling reactions, typically with the more reactive C-I bond participating preferentially.

Sonogashira and Heck Reactions: A significant advancement in the functionalization of a closely related derivative, 6-N,N-di-Boc-amino-5-iodo-2-methyl pyrimidin-4-ol, involves a microwave-assisted tandem Heck-Sonogashira cross-coupling reaction. This process couples the pyrimidine with various aryl alkynyl substrates. This reaction generates novel 5-enynyl substituted pyrimidines, demonstrating the utility of both Sonogashira (coupling with the terminal alkyne) and Heck (reaction with the double bond of the resulting enyne) type reactivity at the 5-position.

Transition Metal-Catalyzed Transformations

Beyond the well-established cross-coupling reactions, the reactivity of this compound can be harnessed in other transition metal-catalyzed transformations. The palladium-catalyzed tandem Heck-Sonogashira reaction mentioned previously is a prime example of a more complex transformation that goes beyond a simple cross-coupling. This reaction showcases the potential for sequential catalytic events to rapidly build molecular complexity from the pyrimidine scaffold.

The general utility of palladium catalysis for C-C bond formation with halogenated pyrimidines is well-established. These transformations typically involve a catalytic cycle of oxidative addition, transmetalation (for Suzuki and similar couplings) or alkyne insertion (for Sonogashira), and reductive elimination. The choice of catalyst, ligands, base, and reaction conditions can be tuned to favor specific outcomes and to control the regioselectivity of the reaction, particularly when multiple reactive sites are present.

Exploration of Novel Reaction Pathways

The development of new synthetic methodologies often involves the exploration of novel reaction pathways. For derivatives of this compound, one such novel pathway is the aforementioned tandem Heck-Sonogashira reaction. This is followed by a silver-catalyzed cyclization reaction of the resulting 5-enynyl substituted pyrimidines to produce functionalized pyrido[2,3-d]pyrimidines. This two-step sequence represents an efficient strategy for the construction of fused heterocyclic systems from a simple pyrimidine precursor.

Advanced Spectroscopic and Analytical Characterization Techniques for 6 Chloro 5 Iodo 2 Methylpyrimidin 4 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy provides profound insight into the molecular framework of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol by mapping the chemical environments and connectivity of its constituent atoms.

¹H and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the initial structural verification of this compound. The ¹H NMR spectrum is anticipated to display a distinct signal for the methyl protons and a signal for the hydroxyl proton, the chemical shift of which can be influenced by solvent and concentration. The absence of a proton at the 6-position of the pyrimidine (B1678525) ring simplifies the aromatic region of the spectrum.

Interactive Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Pyrimidine Derivative

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~2.5 | Singlet | -CH₃ |

| ¹H | Variable | Broad Singlet | -OH |

| ¹³C | ~20-25 | - | -CH₃ |

| ¹³C | Variable | - | C2, C4, C5, C6 |

Note: The chemical shifts are approximate and can vary based on the solvent and other substituents on the pyrimidine ring.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms within the molecule, confirming the assignments made from 1D NMR spectra.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would be relatively simple due to the limited number of protons, but it would definitively confirm the absence of protons adjacent to the methyl group.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. This would show a clear correlation between the methyl protons and the methyl carbon.

Solid-State NMR Applications

Solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in the solid phase. This technique is particularly useful for studying polymorphism, tautomerism (such as the keto-enol tautomerism common in pyrimidin-4-ones), and intermolecular interactions like hydrogen bonding in the crystalline state. The chemical shifts in ssNMR can differ from those in solution due to packing effects and the absence of solvent interactions.

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, providing a high degree of confidence in the compound's identity. The presence of chlorine and iodine atoms in this compound will result in a characteristic isotopic pattern in the mass spectrum, which can be accurately predicted and compared with the experimental data.

Interactive Table 2: Predicted HRMS Data for this compound (C₅H₄ClIN₂O)

| Ion Formula | Calculated Exact Mass |

| [M+H]⁺ | 270.9130 |

| [M+Na]⁺ | 292.8949 |

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization (EI) or other fragmentation techniques in mass spectrometry cause the molecular ion to break apart into smaller, characteristic fragment ions. The analysis of this fragmentation pattern provides a "fingerprint" of the molecule, which can be used to confirm its structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the halogen atoms (chlorine and iodine), the methyl group, and potentially cleavage of the pyrimidine ring itself. The study of these fragmentation patterns in derivatives can help to identify the location of substituents. The relative abundance of the isotopic peaks for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would further aid in the identification of chlorine-containing fragments.

Infrared (IR) Spectroscopy Methodologies

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint.

The IR spectrum of this compound is predicted to exhibit a series of characteristic absorption bands corresponding to the various functional groups and structural features of the molecule. The pyrimidin-4-ol core exists in tautomeric equilibrium with its pyrimidin-4(3H)-one form, which significantly influences the spectrum. The presence of hydroxyl (-OH), methyl (-CH₃), chloro (-Cl), and iodo (-I) substituents, along with the pyrimidine ring itself, gives rise to distinct vibrational modes.

Key vibrational modes expected in the IR spectrum include:

O-H and N-H Stretching: Due to tautomerism, a broad absorption band is anticipated in the 3400-3200 cm⁻¹ region, characteristic of O-H stretching in the enol form and N-H stretching in the keto form. This broadening is a result of intermolecular hydrogen bonding in the solid state.

C-H Stretching: Vibrations from the methyl group (C-H stretching) are expected to appear in the 2980-2870 cm⁻¹ range. researchgate.net

C=O Stretching: A strong, sharp absorption band between 1700-1650 cm⁻¹ would be a clear indicator of the carbonyl group in the pyrimidinone (keto) tautomer. researchgate.net

C=C and C=N Stretching: The pyrimidine ring contains both C=C and C=N double bonds. These aromatic ring stretching vibrations typically produce a series of bands in the 1600-1450 cm⁻¹ region. researchgate.net

C-O Stretching: The stretching vibration of the C-O single bond in the enol tautomer is expected to appear in the 1260-1180 cm⁻¹ range.

C-Cl and C-I Stretching: The vibrations of the carbon-halogen bonds occur in the fingerprint region of the spectrum. The C-Cl stretching absorption is typically found around 800-600 cm⁻¹, while the C-I stretch appears at lower wavenumbers, generally in the 600-500 cm⁻¹ range, due to the larger mass of the iodine atom. researchgate.net

The analysis of these vibrational frequencies allows for a detailed confirmation of the presence of each functional group within the molecular structure.

Table 1: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H / N-H | Stretching (Hydrogen Bonded) | 3400 - 3200 | Broad, Strong |

| C-H (Methyl) | Stretching | 2980 - 2870 | Medium |

| C=O (Keto tautomer) | Stretching | 1700 - 1650 | Strong, Sharp |

| C=C / C=N (Ring) | Stretching | 1600 - 1450 | Medium to Strong |

| C-O (Enol tautomer) | Stretching | 1260 - 1180 | Medium |

| C-Cl | Stretching | 800 - 600 | Medium to Strong |

| C-I | Stretching | 600 - 500 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy Methodologies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's electronic structure, particularly its conjugated systems.

The UV-Vis spectrum of this compound is determined by its heterocyclic aromatic system and the influence of its various substituents. The pyrimidine ring contains π electrons and non-bonding (n) electrons on the nitrogen atoms, which can undergo several types of electronic transitions.

The primary transitions expected for this compound are:

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems like pyrimidine exhibit strong π → π* transitions. For substituted pyrimidines, these typically result in intense absorption bands in the 200-300 nm range. mdpi.com

n → π Transitions:* This type of transition involves promoting an electron from a non-bonding orbital (the lone pair on a nitrogen atom) to a π* antibonding orbital. These transitions are generally of lower energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions. mdpi.com

Table 2: Predicted Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Range (nm) | Expected Intensity |

|---|---|---|---|

| π → π | π (bonding) → π (antibonding) | 200 - 300 | High |

| n → π | n (non-bonding) → π (antibonding) | > 300 | Low |

X-ray Crystallography Methodologies for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, confirming the molecule's connectivity and stereochemistry.

The process begins with the growth of a high-quality single crystal of this compound, which is often the most challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a monochromatic beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots, which is recorded by a detector. researchgate.net

The intensities and positions of these diffraction spots are used to calculate an electron density map of the molecule. This map is then interpreted to build a molecular model, placing atoms into the regions of high electron density. The final model is refined to achieve the best possible fit with the experimental diffraction data. The resulting crystal structure would definitively confirm the tautomeric form present in the solid state (pyrimidin-4-ol vs. pyrimidin-4(3H)-one) and reveal details about intermolecular interactions, such as hydrogen bonding and halogen bonding, which dictate the crystal packing. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. For a substance like this compound, High-Performance Liquid Chromatography is the most widely used technique.

HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It is particularly valuable for assessing the purity of synthesized compounds by detecting and quantifying any impurities, such as starting materials or side-products.

For the analysis of a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method would be most appropriate. In this mode, the stationary phase is nonpolar (e.g., a C18-bonded silica (B1680970) column), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol.

The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. The compound of interest will elute from the column at a characteristic retention time, which can be used for its identification. Purity is assessed by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram, typically detected using a UV detector set at a wavelength where the compound absorbs strongly (determined from its UV-Vis spectrum).

Table 3: Exemplar HPLC Method for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Water and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at λmax (e.g., 270 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. However, direct analysis of this compound by GC is challenging due to its low volatility and the presence of an active hydroxyl (-OH) group. This functional group can lead to intermolecular hydrogen bonding, which increases the boiling point and can cause poor peak shape and thermal degradation in the high-temperature environment of the GC inlet and column. researchgate.net To overcome these limitations, a chemical derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. weber.hujfda-online.com

The most common derivatization strategy for compounds containing hydroxyl groups is silylation. nih.gov This process replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. youtube.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective for this transformation. researchgate.net The resulting TMS ether of this compound is significantly more volatile and less polar, making it amenable to GC analysis.

Once derivatized, the sample can be introduced into the gas chromatograph. The separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. A common choice for halogenated and heterocyclic compounds is a 5% phenyl-methylpolysiloxane phase (e.g., DB-5 or HP-5). The oven temperature is programmed to ramp from a lower initial temperature to a higher final temperature to ensure efficient separation of the derivative from the solvent, derivatizing reagent, and any byproducts.

For detection, a mass spectrometer (MS) is frequently coupled with the GC (GC-MS). This provides not only quantitative data but also structural information from the mass spectrum of the derivatized analyte, confirming its identity. Given the presence of chlorine and iodine atoms, a halogen-specific detector, such as an Electron Capture Detector (ECD), could also be employed for highly sensitive and selective analysis. researchgate.net

Table 1: Representative GC-MS Parameters for the Analysis of Silylated this compound

| Parameter | Condition |

|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS |

| GC System | Agilent 7890A or equivalent |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless (1 µL injection volume) |

| Oven Program | Initial temp 100 °C, hold for 1 min; ramp at 15 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-500 m/z |

Research findings on similar compounds indicate that this methodology would result in a sharp, symmetrical chromatographic peak with a characteristic retention time, allowing for reliable quantification. The mass spectrum would be expected to show a molecular ion peak corresponding to the TMS derivative and distinct fragmentation patterns resulting from the loss of methyl groups and the halogen atoms, which would confirm the structure of the analyte.

Computational and Theoretical Studies of 6 Chloro 5 Iodo 2 Methylpyrimidin 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. However, no specific studies employing these methods on 6-Chloro-5-iodo-2-methylpyrimidin-4-ol have been found in the public domain.

Electronic Structure and Molecular Orbital Analysis

A thorough search of scientific literature did not yield any studies on the electronic structure or molecular orbital analysis of this compound. Such a study would typically involve the calculation of molecular orbitals (e.g., HOMO and LUMO) to understand the molecule's reactivity, electronic transitions, and potential as an electron donor or acceptor. The distribution of electron density and the nature of the chemical bonds (ionic, covalent) are also key aspects that remain to be investigated for this compound.

Energy Landscape and Conformational Analysis

There is no available research on the energy landscape or conformational analysis of this compound. Conformational analysis is crucial for understanding the three-dimensional shapes a molecule can adopt and their relative stabilities. For a molecule like this compound, this would involve studying the rotation around single bonds and the potential for different tautomeric forms of the pyrimidinol ring. The absence of such studies means that the preferred spatial arrangement of its atoms and the energy barriers between different conformations are currently unknown.

Molecular Dynamics Simulations (Theoretical)

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their movements and interactions with their environment. No theoretical MD simulation studies have been published for this compound.

Conformational Sampling and Dynamics

Without any molecular dynamics simulation data, the conformational sampling and dynamics of this compound remain uncharacterized. MD simulations would allow for a more comprehensive exploration of the conformational space than static quantum chemical calculations, providing a picture of how the molecule behaves at finite temperatures, including the flexibility of the pyrimidine (B1678525) ring and its substituents.

Intermolecular Interactions and Solvation Effects

The nature of the intermolecular interactions that this compound can form, as well as the effects of different solvents on its structure and behavior, have not been computationally investigated. Research in this area would be valuable for predicting its solubility, crystal packing, and interactions with biological macromolecules. The presence of halogen atoms (chlorine and iodine) and a hydroxyl group suggests the potential for hydrogen bonding and halogen bonding, but the specifics of these interactions are yet to be simulated.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational Structure-Activity Relationship (SAR) studies are essential in the field of drug discovery and materials science for predicting the activity of a compound based on its chemical structure. A comprehensive literature search found no computational SAR studies specifically involving this compound. While SAR studies exist for various other pyrimidine derivatives, the specific contribution of the chloro, iodo, and methyl substituents at their respective positions in this particular scaffold to any biological or chemical activity has not been computationally modeled.

Quantitative Structure-Activity Relationship (QSAR) Modeling Frameworks

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a compound like this compound, QSAR models could be developed to predict its potential biological activities based on its structural features.

The development of a QSAR model for pyrimidine derivatives, including this compound, would typically involve the following steps:

Data Set Collection : A dataset of pyrimidine derivatives with known biological activities (e.g., inhibitory concentrations) against a specific target would be compiled.

Descriptor Calculation : A wide range of molecular descriptors for each compound in the dataset would be calculated. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

Model Development : Statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN) would be employed to create a model that correlates the descriptors with the biological activity. nih.govnih.gov

Model Validation : The predictive power of the QSAR model would be rigorously validated using statistical methods such as cross-validation and by using an external test set of compounds. researchpublish.comtandfonline.com

For instance, a QSAR study on pyrimidine derivatives as VEGFR-2 inhibitors utilized descriptors to build both MLR and ANN models, with the ANN model showing superior predictive power. nih.govnih.gov Such an approach could theoretically be applied to this compound to predict its potential as a kinase inhibitor or for other biological activities.

Table 1: Theoretical Descriptors for QSAR Modeling of this compound

| Descriptor Type | Examples | Potential Influence on Activity |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Governs electrostatic interactions and reactivity. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Influences how the molecule fits into a binding site. |

| Hydrophobic | LogP, Polar surface area (PSA) | Affects membrane permeability and hydrophobic interactions. |

| Topological | Connectivity indices, Shape indices | Describes the branching and shape of the molecule. |

Ligand-Based and Structure-Based Design Principles for Analogues (Theoretical)

The design of analogues of this compound can be guided by two main computational strategies: ligand-based and structure-based design.

Ligand-Based Design: This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of other molecules that bind to the target.

Pharmacophore Modeling : A pharmacophore model can be developed based on a set of known active pyrimidine derivatives. This model represents the essential steric and electronic features required for biological activity, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. Novel analogues of this compound could then be designed to fit this pharmacophore model.

3D-QSAR : Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide 3D contour maps that show regions where modifications to the molecular structure would likely increase or decrease activity. acs.org

Structure-Based Design: When the 3D structure of the biological target is available, typically from X-ray crystallography or NMR spectroscopy, it can be used to design potent and selective inhibitors.

Docking and Scoring : The binding mode of this compound within the active site of a target protein can be predicted using molecular docking. This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts.

Structure-Activity Relationship (SAR) Analysis : By analyzing the docked poses of a series of pyrimidine analogues, a structure-activity relationship can be established. For example, the introduction of a substituent at a specific position on the pyrimidine ring might lead to a new hydrogen bond with a key amino acid residue, thereby increasing binding affinity. nih.govnih.gov Studies on pyrimidine-based kinase inhibitors have successfully used this approach to optimize lead compounds into highly potent and selective inhibitors. acs.org

Docking and Molecular Recognition Studies (in silico)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sifisheriessciences.com This technique is instrumental in understanding the molecular recognition process between a ligand, such as this compound, and a biological target.

Prediction of Binding Modes with Theoretical Biological Targets (in silico)

In silico molecular docking studies can be performed to predict the binding mode of this compound with various hypothetical biological targets. For instance, given the prevalence of pyrimidine scaffolds in kinase inhibitors, one could hypothesize its interaction with the ATP-binding site of a kinase.

A typical molecular docking workflow would involve:

Preparation of the Ligand and Receptor : The 3D structure of this compound would be generated and energy-minimized. The 3D coordinates of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation : A docking program, such as AutoDock or Glide, would be used to explore the conformational space of the ligand within the binding site of the receptor and to score the different binding poses.

Analysis of Results : The predicted binding poses would be analyzed to identify key intermolecular interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions. The docking score provides an estimate of the binding affinity.

For example, docking studies of other pyrimidine derivatives have revealed the importance of hydrogen bonding between the pyrimidine nitrogen atoms and backbone residues of the protein's hinge region in kinase inhibition. nih.gov It is conceivable that the pyrimidine core of this compound could engage in similar interactions. The chloro and iodo substituents could also play a role in binding, potentially forming halogen bonds or occupying hydrophobic pockets within the active site.

Table 2: Hypothetical Interactions of this compound with a Kinase ATP-Binding Site

| Functional Group of Ligand | Potential Interacting Residue(s) in Target | Type of Interaction |

|---|---|---|

| Pyrimidine ring nitrogens | Hinge region backbone amides | Hydrogen bonding |

| 4-hydroxyl group | Catalytic loop residues | Hydrogen bonding |

| 6-chloro group | Hydrophobic pocket | Hydrophobic interaction/Halogen bonding |

| 5-iodo group | Gatekeeper residue vicinity | Steric and hydrophobic interactions |

Prediction of Reaction Mechanisms and Pathways (Computational Kinetics)

Computational kinetics, employing quantum chemical methods like Density Functional Theory (DFT), can be used to elucidate the mechanisms and predict the kinetics of chemical reactions involving this compound.

For example, a computational study could investigate the mechanism of nucleophilic aromatic substitution (SNAr) at the 6-position of the pyrimidine ring. Such a study would involve:

Locating Stationary Points : The geometries of the reactants, intermediates, transition states, and products along the reaction pathway would be optimized.

Frequency Calculations : These calculations would confirm the nature of the stationary points (minima or transition states) and provide thermodynamic data.

A theoretical investigation into the chlorination of pyrimidine bases has shown that the C5 position is a highly reactive site. nih.gov This provides a basis for understanding the reactivity of the halogenated pyrimidine ring in this compound. Computational studies on the synthesis of pyrido[2,3-d]pyrimidines have detailed the step-by-step mechanism, including Knoevenagel condensation, Michael addition, and cyclization, providing insights into the formation of related heterocyclic systems. nih.gov

By applying these computational methods, one could predict the most likely pathways for the synthesis or derivatization of this compound, guiding the design of efficient synthetic routes.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

Application of 6 Chloro 5 Iodo 2 Methylpyrimidin 4 Ol As a Synthetic Intermediate

Role in the Construction of Complex Heterocyclic Systems

The strategic placement of two distinct halogen atoms on the pyrimidine (B1678525) ring of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol makes it an ideal substrate for the construction of fused and complex heterocyclic systems. The higher reactivity of the iodine atom compared to the chlorine atom in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, allows for stepwise functionalization. This sequential approach is fundamental in synthesizing elaborate polycyclic structures that incorporate the pyrimidine core.

For instance, the iodo group can be selectively coupled with an alkyne via a Sonogashira reaction, followed by a subsequent intramolecular cyclization or another intermolecular coupling at the chloro position. This methodology has been instrumental in the synthesis of fused systems like thieno[3,2-d]pyrimidines, pyrazolo[4,3-d]pyrimidines, and pyrido[2,3-d]pyrimidines, which are prevalent motifs in medicinal and materials chemistry. spiedigitallibrary.orgresearchgate.netcolab.ws The ability to introduce a variety of substituents through these coupling reactions facilitates the creation of diverse chemical libraries based on a common pyrimidine scaffold.

Below is a table summarizing the utility of halogenated pyrimidines in synthesizing complex heterocyclic systems.

| Starting Material Type | Reaction Type | Resulting Heterocyclic System |

| Halogenated Pyrimidine | Sonogashira Coupling | Alkynyl-substituted Pyrimidines |

| Halogenated Pyrimidine | Suzuki Coupling | Aryl/Heteroaryl-substituted Pyrimidines |

| Halogenated Pyrimidine | Nucleophilic Substitution | Amino/Alkoxy-substituted Pyrimidines |

| Alkynyl-substituted Pyrimidine | Intramolecular Cyclization | Pyrido[2,3-d]pyrimidines |

| Amino-Thiophene Precursor | Cyclocondensation | Thieno[3,2-d]pyrimidines |

| Hydrazine with Pyrimidine | Cyclization | Pyrazolo[3,4-d]pyrimidines |

Precursor for Pharmacologically Relevant Scaffolds (Theoretical Exploration)

The pyrimidine nucleus is a cornerstone in the structure of numerous biologically active compounds, including several approved drugs. Fused pyrimidine systems, in particular, are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. Derivatives such as pyrazolo[4,3-d]pyrimidines and thieno[3,2-d]pyrimidines have demonstrated significant potential as inhibitors of kinases, which are critical targets in oncology and inflammatory diseases. researchgate.netwipo.int

Theoretically, this compound is an excellent starting point for the exploration of new pharmacologically active agents. Its reactive handles allow for the systematic modification of the pyrimidine core to probe structure-activity relationships (SAR). By introducing diverse functionalities at the 5- and 6-positions, chemists can fine-tune the steric and electronic properties of the molecule to optimize its binding affinity and selectivity for a specific biological target. For example, the synthesis of various substituted thieno[3,2-d]pyrimidines has led to the discovery of compounds with potent antiplasmodial and antimicrobial activities. wipo.intnih.gov Similarly, pyrazolo[4,3-d]pyrimidine derivatives have been investigated as potential therapeutics for acute lung injury due to their anti-inflammatory properties. researchgate.net

The table below outlines potential pharmacologically relevant scaffolds derivable from pyrimidine intermediates and their associated biological activities.

| Heterocyclic Scaffold | Potential Pharmacological Relevance |

| Pyrazolo[4,3-d]pyrimidine | Kinase Inhibition, Anti-inflammatory |

| Thieno[3,2-d]pyrimidine | Antimicrobial, Antifungal, Antiplasmodial |

| Pyrido[2,3-d]pyrimidine | Antifungal, Antiviral |

| Fused Pyrimidines | Anticancer, Anti-infective |

Utilization in Agrochemical Development (as an intermediate)

The pyrimidine scaffold is not only significant in pharmaceuticals but also plays a crucial role in the agrochemical industry. nih.gov Many commercial herbicides, insecticides, and fungicides contain a pyrimidine ring as the core active component. researchgate.netnih.gov The structural features of this compound make it an attractive intermediate for the synthesis of novel agrochemicals. The ability to perform selective C-C and C-N bond-forming reactions at the halogenated positions allows for the creation of a wide array of derivatives for biological screening.

For example, sulfonylurea herbicides, a major class of agrochemicals, often incorporate a pyrimidine heterocycle. The development of new pyrimidine derivatives is a key strategy to overcome weed resistance to existing herbicides. google.com Furthermore, pyrimidine-based compounds have been synthesized and tested for insecticidal activity against various pests, including mosquito vectors for diseases like dengue and yellow fever. nih.gov The functional groups on this compound provide the necessary reaction sites to build molecules that can target specific biological pathways in weeds, insects, or fungi, potentially leading to the discovery of new, more effective, and environmentally safer crop protection agents. google.com

Building Block for Material Science Applications (e.g., polymers, functional materials)

In the field of material science, organic molecules with specific electronic and photophysical properties are in high demand for applications in electronics and photonics. Pyrimidine is recognized as an electron-deficient aromatic system, a property that is highly desirable for the construction of organic semiconductors, particularly n-type (electron-transporting) materials. spiedigitallibrary.orgresearchgate.net These materials are essential components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (solar cells). alfa-chemistry.com

This compound can serve as a key building block for such functional materials. The chloro and iodo groups are ideal handles for polymerization reactions, such as palladium-catalyzed polycondensation or Stille and Suzuki polycoupling reactions. These methods can be used to synthesize conjugated polymers where the electron-deficient pyrimidine units are incorporated into the polymer backbone. This incorporation can enhance electron mobility and tune the optical and electronic properties of the resulting material. nih.gov The ability to create well-defined, pyrimidine-containing oligomers and polymers opens up possibilities for designing new materials with tailored properties for next-generation electronic devices. researchgate.net

| Application Area | Role of Pyrimidine Unit | Potential Synthetic Route from Intermediate |

| Organic Light-Emitting Diodes (OLEDs) | Electron Transport Layer, Host Material | Cross-coupling to form donor-acceptor molecules |

| Organic Field-Effect Transistors (OFETs) | n-type Semiconductor | Polycondensation via Suzuki or Stille coupling |

| Organic Solar Cells (OPVs) | Electron Acceptor Material | Synthesis of π-conjugated small molecules/polymers |

Catalyst or Ligand Precursor in Organic Transformations

The nitrogen atoms within the pyrimidine ring possess lone pairs of electrons, making them effective coordination sites for metal ions. This property has been exploited to design pyrimidine-based ligands for transition metal catalysts. researchgate.net These catalysts are employed in a wide variety of organic transformations, including cross-coupling reactions, hydrogenations, and C-H activation. acs.orgnih.gov

This compound serves as a potential precursor for the synthesis of novel and specialized ligands. The existing functional groups can be chemically modified to introduce other coordinating atoms, such as phosphorus (in phosphines) or sulfur, creating bidentate or tridentate ligands. For example, the chloro group could be displaced by a phosphine-containing nucleophile. The resulting pyrimidine-phosphine ligand could then be complexed with metals like palladium, platinum, or gold. nih.gov The electronic properties of the pyrimidine ring can influence the catalytic activity of the metal center, potentially leading to catalysts with enhanced reactivity, selectivity, or stability. The development of new ligand systems is a critical area of research for advancing catalytic methods in organic synthesis. ekb.eg

Future Directions and Emerging Research Trends

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex heterocyclic compounds like halogenated pyrimidinols is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. mdpi.com Continuous flow processes offer significant advantages over traditional batch manufacturing, including enhanced safety, better process control, and improved efficiency. mdpi.comnewdrugapprovals.org This technology allows for the use of hazardous reagents or extreme reaction conditions with minimized risk by containing them within small-volume reactors. newdrugapprovals.org

For the synthesis of pyrimidine (B1678525) derivatives, flow chemistry can drastically reduce reaction times, sometimes from hours to minutes, while improving yields. mdpi.com Automated systems enable the rapid optimization of reaction parameters and can be integrated with in-line purification and analysis, streamlining the entire manufacturing process from intermediates to the final active pharmaceutical ingredient (API). mdpi.com The ability to couple multiple synthetic steps without isolating intermediates is a key benefit, reducing waste and production time. mdpi.comyoutube.com The application of these principles to the synthesis of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol could lead to a more reliable, scalable, and environmentally friendly production method.

Table 1: Comparison of Batch vs. Flow Chemistry for Heterocyclic Synthesis

| Parameter | Batch Processing | Flow Chemistry | Potential Advantage of Flow Chemistry |

|---|---|---|---|

| Safety | Higher risk with large volumes of hazardous materials | Reduced volume of reactive compounds enhances safety youtube.com | Improved operational safety |

| Heat & Mass Transfer | Often inefficient, leading to hotspots and side reactions | Superior control due to high surface-area-to-volume ratio | Higher selectivity and yields |

| Scalability | Complex and non-linear scale-up | Scalable by running the process for a longer duration ("scaling out") | More predictable and faster scale-up |

| Reaction Time | Can be lengthy (hours to days) | Significantly reduced (seconds to minutes) mdpi.com | Increased productivity |

| Process Control | Difficult to precisely control temperature and mixing | Precise control over temperature, pressure, and residence time researchgate.net | Improved consistency and product quality |

Advancements in Computational Prediction of Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of molecules, offering insights that can guide synthetic efforts and analog design. nih.gov For complex molecules like this compound, DFT calculations can be used to determine geometric structures, electronic properties, and spectroscopic signatures. chemrxiv.orgresearchgate.net

Methods such as Natural Bond Orbital (NBO) analysis can elucidate donor-acceptor interactions within the molecule, while Frontier Molecular Orbital (HOMO-LUMO) analysis helps predict the most probable sites for electrophilic and nucleophilic attack. researchgate.net Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, identifying regions susceptible to intermolecular interactions. chemrxiv.org Furthermore, computational models can estimate key physicochemical properties like pKa and solubility, as well as predict susceptibility to degradation pathways like autoxidation and hydrolysis. chemrxiv.orgnih.gov These in silico studies can significantly reduce the experimental effort required by prioritizing the most promising synthetic routes and molecular designs. nih.gov

Sustainable Synthesis Approaches for Halogenated Pyrimidinols (e.g., Green Chemistry)

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce environmental impact and improve safety. mdpi.com For halogenated pyrimidinols, this involves developing synthetic routes that minimize waste, avoid hazardous solvents and reagents, and reduce energy consumption. rasayanjournal.co.injddhs.com

Key green chemistry strategies applicable to pyrimidine synthesis include the use of alternative energy sources like microwave irradiation and ultrasound, which can accelerate reaction rates and increase yields. rasayanjournal.co.inmdpi.com Multicomponent reactions (MCRs) are highly efficient as they combine three or more reactants in a single step, maximizing atom economy. rasayanjournal.co.in The replacement of traditional volatile organic solvents with greener alternatives like water or ionic liquids, or performing reactions under solvent-free conditions, further enhances the sustainability of the process. rasayanjournal.co.inpowertechjournal.com The use of reusable catalysts, including biocatalysts, is another cornerstone of green pharmaceutical synthesis. jddhs.combenthamdirect.com These approaches collectively contribute to creating more economically and environmentally sustainable methods for producing compounds like this compound. rasayanjournal.co.inpowertechjournal.com

Table 3: Green Chemistry Strategies for Pyrimidine Synthesis